6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and calcium channel blockers . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can interact with GABA A receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit antiproliferative activity against several cancer cell lines, including human non-small cell lung cancer cells (HCC827 and A549), human neuroblastoma cells (SH-SY5Y), human erythroid and leukocyte leukemia cells (HEL), and human breast cancer cells (MCF-7) . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, such as CDKs, inhibiting their activity and disrupting the cell cycle . Additionally, it can activate or inhibit various signaling pathways, leading to alterations in gene expression and cellular responses. These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are essential for determining the compound’s efficacy and safety in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of neurotransmission . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for establishing safe and effective therapeutic regimens for potential clinical use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for its elimination from the body and can influence its pharmacokinetics and pharmacodynamics. Understanding these pathways is vital for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of transport proteins. These properties are critical for determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for its interactions with target biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with trifluoroacetaldehyde followed by cyclization under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group onto the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines, which can further be utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound without the trifluoromethyl group, used in various pharmacological studies.
6-Chloroimidazo[1,2-a]pyridin-2-amine: A similar compound with a chloro substituent instead of a trifluoromethyl group, exhibiting different biological activities.
6-Methylimidazo[1,2-a]pyridin-2-amine: Another analog with a methyl group, used in different chemical and biological applications.
Uniqueness
The presence of the trifluoromethyl group in 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-6(12)4-14(7)3-5/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRZCFMOOYJHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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